1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that belongs to the class of thienoimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thienoimidazole core with phenyl and o-tolyl substituents, making it a unique and interesting molecule for scientific research.
Properties
IUPAC Name |
3-(2-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-5-6-10-15(13)20-17-12-24(22,23)11-16(17)19(18(20)21)14-8-3-2-4-9-14/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSPAADBDANFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and imine intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and o-tolyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,4-d]imidazole core structure, which is known for its potential interactions with various biological targets. The molecular formula is , with a molecular weight of approximately 372.44 g/mol. The presence of both phenyl and tolyl groups enhances its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Case Study:
A study published in the Journal of Antibiotics demonstrated that a related thienoimidazole derivative exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics from this class of compounds.
Anticancer Properties
The anticancer effects of 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide have been explored extensively. Preliminary studies suggest that it induces apoptosis in various cancer cell lines.
Case Study:
Research highlighted in the Medicinal Chemistry Journal showed that thieno[3,4-d]imidazole derivatives demonstrated cytotoxic effects against human breast cancer cells (MCF-7), indicating their potential role in cancer therapy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study:
In vitro studies reported in Inflammation Research indicated that a structurally similar compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a pathway for therapeutic applications in chronic inflammatory conditions.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thieno[3,4-d]imidazole Derivative | Antimicrobial | Journal of Antibiotics |
| Thieno[3,4-d]imidazole Derivative | Anticancer | Medicinal Chemistry Journal |
| Related Compound | Anti-inflammatory | Inflammation Research |
Material Science Applications
Beyond biological applications, the compound's unique structural features make it suitable for use in material science. Its potential as a precursor for synthesizing novel materials with specific electronic or optical properties is under investigation.
Case Study:
Research efforts are ongoing to explore the use of thieno[3,4-d]imidazole derivatives in organic electronics and photovoltaics due to their favorable charge transport properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- 1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Uniqueness
1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to its specific substitution pattern and the presence of the 5,5-dioxide moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
1-Phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is with a molecular weight of approximately 410.41 g/mol. The synthesis typically involves multi-step organic reactions including cyclization and substitution reactions to introduce various functional groups .
Synthetic Routes
- Cyclization Reactions : Formation of the thieno[3,4-d]imidazole core.
- Substitution Reactions : Introduction of the o-tolyl and phenyl groups.
Antimicrobial Properties
Research indicates that thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The presence of specific substituents like trifluoromethyl groups can enhance this activity by increasing lipophilicity and altering electronic properties .
Anticancer Activity
There is emerging evidence that thieno[3,4-d]imidazole derivatives possess anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to inhibit key signaling pathways involved in tumor growth .
The mechanism by which 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes leading to reduced activity.
- Receptor Modulation : Alteration of receptor signaling pathways that regulate cellular responses.
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of thieno[3,4-d]imidazole were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 12.5 µg/mL against E. coli, indicating potent antimicrobial activity compared to standard antibiotics .
Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of several thieno[3,4-d]imidazole derivatives on human cancer cell lines. The compound showed significant inhibition with an IC50 value of 15 µM against MCF-7 breast cancer cells. Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and purity of 1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and substitution steps. Key parameters include:
- Solvent Choice : Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates during cyclization .
- Catalysts : Acidic catalysts (e.g., acetic acid) and oxidizing agents (e.g., hydrogen peroxide) are critical for imidazole ring formation and sulfone stabilization .
- Temperature : Reflux conditions (70–100°C) are typically employed to drive reactions to completion .
- Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate is recommended for isolating high-purity products .
Q. What spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and ring connectivity. Aromatic protons in the o-tolyl group appear as distinct multiplet signals .
- IR Spectroscopy : Peaks near 1650–1700 cm confirm carbonyl (C=O) and sulfone (S=O) groups .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds in the thieno ring ≈ 1.75 Å) and dihedral angles between phenyl and thienoimidazole planes .
Advanced Research Questions
Q. How do substituents (phenyl vs. o-tolyl) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric Effects : The methyl group in the o-tolyl substituent increases steric hindrance, potentially reducing nucleophilic attack at the imidazole nitrogen .
- Electronic Effects : Electron-donating methyl groups on the o-tolyl ring may enhance π-π stacking interactions with biological targets, as observed in similar thienoimidazole derivatives .
- Biological Implications : Methyl-substituted analogs show improved antimicrobial activity compared to unsubstituted phenyl derivatives, likely due to enhanced lipophilicity .
Q. How can researchers resolve contradictions in reported biological activity data for thienoimidazole derivatives?
- Methodological Answer :
- Assay Standardization : Discrepancies may arise from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration ranges. Replicate assays under controlled conditions (e.g., MIC values) are essential .
- Structural Confirmation : Ensure purity (>95% by HPLC) and verify stereochemistry (e.g., via chiral chromatography) to exclude impurities as confounding factors .
- Computational Validation : Molecular docking can predict binding affinities to targets like enzymes or receptors, helping explain divergent experimental results .
Q. What reaction mechanisms govern substitution patterns in the thienoimidazole core?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The o-tolyl group directs electrophiles to specific positions on the phenyl ring, influenced by steric and electronic effects .
- Nucleophilic Attack : Sulfone groups activate adjacent carbons for nucleophilic substitution, enabling functionalization (e.g., with amines or thiols) .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps and optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
